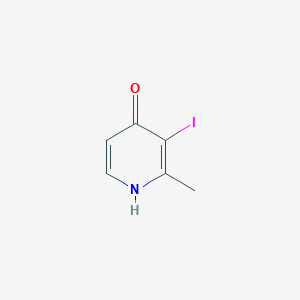

3-Iodo-2-methylpyridin-4-ol

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the landscape of chemical science. enpress-publisher.comcymitquimica.com Its presence is ubiquitous, found in a vast array of naturally occurring compounds such as vitamins, co-enzymes, and alkaloids. mdpi.comsemanticscholar.org In the realm of synthetic chemistry, pyridine scaffolds are highly valued due to their unique physicochemical properties. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds, a feature of paramount importance in medicinal chemistry. enpress-publisher.com

The versatility of the pyridine framework allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery. mdpi.comnih.gov This adaptability has led to the development of a multitude of therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A significant number of drugs approved by the FDA contain a pyridine ring, highlighting its importance in pharmaceutical development. rsc.org Beyond pharmaceuticals, pyridine derivatives are also integral to the agrochemical industry, serving as key components in insecticides, fungicides, and herbicides. enpress-publisher.com

General Overview of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile starting materials for the construction of more complex molecules. eurekalert.org The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties and reactivity, providing a handle for a wide range of chemical transformations. These compounds are particularly valuable in nucleophilic substitution reactions, where the halogen acts as a leaving group, and in various cross-coupling reactions. eurekalert.orgresearchgate.net

The synthesis of highly substituted pyridine derivatives directly from the parent pyridine can be challenging. eurekalert.org Perhalopyridines, such as those containing fluorine, chlorine, or bromine, offer a strategic advantage in this regard. eurekalert.org The regioselectivity of reactions involving polyhalogenated pyridines can often be controlled, allowing for the specific functionalization of the pyridine ring. rsc.orgmountainscholar.org For instance, different halogen atoms on the same pyridine ring can exhibit differential reactivity, enabling sequential and selective modifications. researchgate.net This controlled reactivity is crucial for the efficient synthesis of complex target molecules, including pharmaceuticals and functional materials. chemrxiv.orgontosight.ai

Structural Characteristics of 3-Iodo-2-methylpyridin-4-ol

Chemical Structure:

The chemical compound this compound is a derivative of pyridine, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring.

| Property | Data |

| Molecular Formula | C6H6INO |

| IUPAC Name | This compound |

| CAS Number | 1226880-00-7 |

This data is compiled from available chemical databases. chemicalbook.combldpharm.com

Positional isomerism plays a critical role in defining the chemical and physical properties of substituted pyridines like this compound. youtube.com The specific arrangement of the iodo, methyl, and hydroxyl groups on the pyridine ring dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

The electronic nature of the substituents significantly influences the reactivity of the pyridine ring. The methyl group at the 2-position is an electron-donating group, which can affect the basicity of the pyridine nitrogen. The iodine atom at the 3-position is a halogen and can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and interactions with biological targets. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, impacting solubility and intermolecular associations.

The relative positions of these functional groups create a unique electronic and steric environment. For instance, the iodine atom ortho to the hydroxyl group and meta to the methyl group will have a different electronic influence compared to other positional isomers. This specific arrangement is crucial for its reactivity in synthetic transformations and its potential interactions with biological macromolecules.

Here is a comparison with other iodinated methylpyridinol isomers:

| Compound | CAS Number | Key Structural Differences |

| 2-Iodo-6-methylpyridin-3-ol | 23003-30-7 | Iodine at position 2, hydroxyl at position 3. nih.gov |

| 6-Iodo-2-methylpyridin-3-ol | 848952-39-6 | Iodine at position 6, hydroxyl at position 3. cymitquimica.com |

| 3-Iodo-5-methylpyridin-2-ol | 313678-93-2 | Iodine at position 3, methyl at position 5, hydroxyl at position 2. sigmaaldrich.com |

| 4,5-Bis(iodomethyl)-2-methylpyridin-3-ol | 6640-26-2 | Two iodomethyl groups at positions 4 and 5. ontosight.ai |

A key structural feature of 4-hydroxypyridines, including this compound, is the existence of tautomerism. This involves the migration of a proton and the shifting of double bonds, leading to an equilibrium between the pyridinol form (4-hydroxypyridine) and the pyridinone form (pyridin-4(1H)-one).

Pyridinol Form <-> Pyridinone Form

The position of this equilibrium is highly dependent on the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas). stackexchange.com In the gas phase, the hydroxy (pyridinol) form is often favored for 4-hydroxypyridine (B47283). stackexchange.comwayne.edu However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the pyridone form. stackexchange.comrsc.org

This tautomeric equilibrium has profound chemical implications. The two tautomers exhibit different chemical reactivity. The pyridinol form has a phenolic hydroxyl group, while the pyridinone form contains an amide-like functionality. This difference influences their acidity, nucleophilicity, and the types of reactions they can undergo. For instance, the pyridinone form can act as a hydrogen bond donor and acceptor, which is a significant factor in its interaction with biological targets like enzymes. frontiersin.orgnih.gov The predominance of the pyridinone tautomer in many conditions is a critical consideration in medicinal chemistry and drug design. frontiersin.orgnih.gov Theoretical studies and experimental evidence from related systems confirm that the stability of the pyridone form is often greater than the corresponding hydroxypyridine tautomer. wayne.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6INO |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

3-iodo-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6INO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9) |

InChI Key |

FYKJKLVIOWSLHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1)I |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies

Synthesis of Novel Analogs via Strategic Functional Group Interconversions

The iodo- and hydroxyl- functionalities of 3-Iodo-2-methylpyridin-4-ol are prime targets for functional group interconversions (FGI), a cornerstone of synthetic organic chemistry. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, through standard alkylation and acylation reactions. More significantly, it can be transformed into a triflate (trifluoromethanesulfonate), a superior leaving group for palladium-catalyzed cross-coupling reactions.

The iodine atom at the 3-position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-pyridinol with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. libretexts.org

Sonogashira Coupling: Terminal alkynes can be coupled with the 3-iodo-pyridinol scaffold using a palladium-copper co-catalyst system. nih.gov This reaction is instrumental in synthesizing alkynyl-substituted pyridinols, which are valuable precursors for further transformations, including cyclization reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3-position of the pyridine (B92270) ring.

These cross-coupling reactions provide a powerful toolkit for generating a vast library of novel analogs of this compound with diverse functionalities.

| Coupling Reaction | Reactant | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst and base | C-C (aryl/heteroaryl) |

| Sonogashira | Terminal alkyne | Palladium-copper co-catalyst | C-C (alkynyl) |

| Buchwald-Hartwig | Primary/secondary amine | Palladium catalyst and base | C-N |

Preparation of Fused Heterocyclic Systems Incorporating the Pyridinol Core

The strategic placement of reactive functional groups in derivatives of this compound allows for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy to build additional rings onto the pyridinol core, leading to complex polycyclic architectures.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitably positioned nucleophile can be followed by an intramolecular cyclization to construct a fused ring. For example, coupling with an ortho-hydroxyphenylacetylene could, after a subsequent intramolecular O-arylation, lead to the formation of a furan-fused pyridinol system.

Similarly, an initial Suzuki coupling to introduce an ortho-aminoaryl group at the 3-position could be followed by a cyclization reaction, such as a Pictet-Spengler type reaction, to form a pyrrole-fused pyridinol. The specific nature of the fused ring is dictated by the choice of the coupling partner and the subsequent cyclization conditions.

Design and Synthesis of Poly-substituted Pyridinol Derivatives

The this compound scaffold serves as an excellent starting point for the synthesis of poly-substituted pyridinol derivatives. The reactivity of the iodine atom allows for the sequential introduction of various substituents around the pyridine ring.

A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the 3-position, followed by further functionalization of the newly introduced group or other positions on the pyridine ring. For example, a Suzuki coupling can introduce an aryl group, which can then be subjected to electrophilic aromatic substitution to add further substituents.

Furthermore, the pyridinol oxygen can be protected, allowing for regioselective reactions at other positions. Subsequent deprotection reveals the hydroxyl group, leading to a poly-substituted pyridin-4-ol. The combination of cross-coupling reactions and traditional functional group manipulations provides a versatile approach to a wide array of highly decorated pyridinol structures.

Scaffold Transformations and Skeleton Editing in Pyridine Chemistry

Beyond simple derivatization, the this compound core can be utilized in more advanced synthetic strategies involving scaffold transformations and skeleton editing. These approaches aim to fundamentally alter the core heterocyclic structure, leading to novel ring systems.

One such strategy is "scaffold hopping," where the core pyridinol structure is replaced by a different heterocyclic system while maintaining key pharmacophoric features. nih.govnamiki-s.co.jprsc.orgnih.gov For example, a series of reactions could be designed to cleave a bond within the pyridine ring and subsequently form a new ring system, effectively transforming the pyridine into a different heterocycle.

Ring-closing metathesis (RCM) is another powerful tool for scaffold transformation. By introducing two olefinic tethers onto the this compound scaffold (for instance, one via Suzuki coupling and another via etherification of the hydroxyl group), a subsequent RCM reaction could lead to the formation of a novel bridged or macrocyclic system incorporating the pyridinol moiety. These advanced strategies open up new avenues for the exploration of chemical space and the discovery of molecules with unique three-dimensional structures.

Computational and Theoretical Chemistry Studies

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections accurately.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Iodo-2-methylpyridin-4-ol by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine (B92270) ring.

Aromatic Protons: The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm their relative positions on the ring.

Methyl Protons: The methyl group (-CH₃) at the 2-position would likely appear as a singlet in the upfield region of the spectrum.

Hydroxyl Proton: The hydroxyl (-OH) proton at the 4-position would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region, with the carbon atom bonded to the iodine (C3) and the carbon bearing the hydroxyl group (C4) showing characteristic shifts due to the electronic effects of these substituents.

Methyl Carbon: The carbon of the methyl group will appear at the most upfield position in the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | Aromatic Region | - |

| H6 | Aromatic Region | - |

| 2-CH₃ | Upfield Region (Singlet) | Upfield Region |

| 4-OH | Variable (Broad Singlet) | - |

| C2 | - | Downfield Region |

| C3 | - | Downfield Region (affected by Iodine) |

| C4 | - | Downfield Region (affected by -OH) |

| C5 | - | Aromatic Region |

Note: The exact chemical shifts would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to display characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-I bonds.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N Stretches: Vibrations associated with the pyridine ring would be observed in the 1400-1650 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected at a lower frequency, typically in the fingerprint region below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Moderate |

| C=C / C=N (Ring) | Stretching | 1400-1650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions within the pyridine ring, which is a chromophore. The presence of substituents like the iodo and hydroxyl groups can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). The spectrum would likely show characteristic absorption bands in the UV region.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this method would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that stabilize the crystal structure.

Without experimental data, it is not possible to provide specific crystallographic parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.

Isotopic Pattern: The presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern.

Fragmentation Pattern: The molecule would fragment in a predictable manner upon ionization. Common fragmentation pathways could include the loss of the iodine atom, the methyl group, or other small neutral molecules, providing further evidence for the proposed structure.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - I]⁺ | Loss of an iodine radical |

| [M - CH₃]⁺ | Loss of a methyl radical |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

The primary documented application of 3-Iodo-2-methylpyridin-4-ol is as a crucial intermediate in the synthesis of complex, biologically active molecules. The presence of the iodo group at the 3-position of the pyridine (B92270) ring allows for the introduction of various substituents through cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This strategic placement of iodine facilitates the construction of intricate molecular architectures.

A notable example of its utility is found in the synthesis of interleukin-17 (IL-17) inhibitors. google.com In this context, this compound serves as a precursor to more complex pyridin-4-one derivatives that form the core of these potent therapeutic agents. The synthesis of the key intermediate is achieved through the direct iodination of 2-methylpyridin-4-ol using N-iodosuccinimide (NIS) in an aqueous medium.

Synthesis of this compound

| Reactant | Reagent | Solvent | Reaction Time | Temperature |

|---|

This straightforward and efficient synthesis provides a valuable building block for the subsequent elaboration into the final drug candidates. The iodine atom in this compound is then typically displaced or utilized in a cross-coupling reaction to introduce a larger, more complex substituent, demonstrating its pivotal role as a synthetic intermediate.

Utilization as a Ligand Precursor in Coordination Chemistry

While the pyridin-4-ol moiety is a known coordinating group for various metal ions, specific research detailing the use of this compound as a direct precursor for ligands in coordination chemistry is not extensively documented in publicly available literature. The potential exists for the oxygen and nitrogen atoms of the pyridin-4-ol ring to act as a bidentate ligand, or for the molecule to be further functionalized to create more complex multidentate ligands. The iodo-substituent could either be retained to study its effect on the electronic properties of the resulting metal complex or be replaced through substitution reactions to introduce other coordinating groups. However, at present, detailed studies on the synthesis and characterization of coordination complexes derived from this compound are not readily found.

Application in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. Molecules containing both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms), as well as a halogen atom capable of forming halogen bonds, are of particular interest. This compound possesses all these features, making it a theoretically attractive candidate for studies in crystal engineering. The interplay between hydrogen bonding (O-H···N or O-H···O) and halogen bonding (C-I···N or C-I···O) could lead to the formation of predictable and robust supramolecular synthons, which in turn could direct the assembly of one-, two-, or three-dimensional networks. Despite this potential, specific research articles focusing on the supramolecular chemistry and crystal engineering of this compound are not prevalent in the current body of scientific literature.

Development of Novel Functional Organic Materials

The development of new functional organic materials with tailored electronic, optical, or magnetic properties is a major driver of modern chemical research. Pyridine-based compounds are often incorporated into such materials due to their electronic properties and their ability to participate in charge transfer processes. The functionalization of the 2-methylpyridin-4-ol core at the 3-position with an iodo group provides a handle for further synthetic modifications, such as the introduction of extended π-conjugated systems through cross-coupling reactions. This could potentially lead to the creation of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Nevertheless, there is a lack of specific reports on the synthesis and characterization of functional organic materials directly derived from this compound in the available scientific literature.

Environmental Chemical Behavior and Analytical Monitoring

Pathways of Environmental Introduction and Distribution

3-Iodo-2-methylpyridin-4-ol is not a naturally occurring compound and its presence in the environment would primarily stem from anthropogenic sources. The production and widespread use of pyridine (B92270) and its derivatives as solvents and intermediates in the synthesis of pharmaceuticals, insecticides, and herbicides may lead to their release into the environment who.int. Pyridine-based compounds can enter the environment through industrial effluents, atmospheric emissions, and agricultural runoff who.int.

Once released, the distribution of this compound is governed by its physicochemical properties. Pyridine and its derivatives are generally water-soluble and exhibit limited binding to soil and aquifer materials who.int. This suggests a potential for transport through soils and sediments, leading to contamination of rivers and estuaries who.int. The environmental distribution of pyridine compounds is influenced by factors such as soil pH and organic carbon content who.int.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems (e.g., Photodegradation, Hydrolysis)

Photodegradation: The presence of the pyridine ring suggests that photodegradation could be a significant removal mechanism from the atmosphere and surface waters. Many aromatic compounds are susceptible to photochemical transformation. For instance, studies on other heterocyclic compounds have shown that they can undergo photolytic degradation pathways nih.gov. The carbon-iodine bond is also known to be susceptible to photolysis, which could lead to the cleavage of iodine from the pyridine ring.

Hydrolysis: The stability of the pyridine ring and the carbon-iodine bond will influence the rate of hydrolysis. Generally, pyridine and its simple derivatives are relatively resistant to hydrolysis under typical environmental pH conditions. However, the presence of the hydroxyl group at the 4-position may influence its reactivity.

| Degradation Pathway | Influencing Factors | Potential Products |

| Photodegradation | Wavelength of light, presence of photosensitizers | De-iodinated pyridine derivatives, ring-cleavage products |

| Hydrolysis | pH, temperature | Likely to be a slow process under normal environmental conditions |

Biotransformation Pathways in Environmental Matrices (Microbial Degradation)

The microbial degradation of pyridine and its derivatives has been a subject of considerable research. Numerous bacteria capable of utilizing pyridines as a source of carbon and nitrogen have been isolated from soil and sludge researchgate.net. However, the biodegradability of pyridine derivatives is highly dependent on the nature and position of substituents on the ring researchgate.net.

Halogenated pyridines are generally considered to be less readily biodegradable than their non-halogenated counterparts nih.gov. The presence of the iodine atom in this compound may increase its recalcitrance to microbial attack. The initial steps in the biodegradation of many pyridine derivatives involve hydroxylation of the ring, a process that incorporates oxygen derived from water researchgate.net. The existing hydroxyl group in this compound might influence the initial enzymatic attack. While some microorganisms have been shown to degrade pyridine, the specific pathways for iodinated pyridinols are not well-documented nih.govresearchgate.netmdpi.com.

Some studies have indicated that the transformation rate of pyridine derivatives is dependent on the substituents, with halogenated pyridines showing slower degradation rates compared to hydroxypyridines and methylpyridines nih.gov.

Advanced Analytical Methodologies for Environmental Detection and Quantification in non-biological samples

The detection and quantification of this compound in environmental matrices such as water, soil, and air require sensitive and specific analytical methods. Due to its expected low concentrations, sophisticated analytical techniques are necessary.

Sample Preparation: For water samples, pre-concentration techniques such as solid-phase extraction (SPE) are often employed to isolate and concentrate the analyte from the complex matrix. For soil and sediment samples, an extraction step using an appropriate solvent would be necessary.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile organic compounds. Coupled with a mass spectrometer, it provides high sensitivity and specificity for the identification and quantification of pyridine derivatives cdc.gov. High-resolution gas chromatography (HRGC) can offer improved separation and sensitivity cdc.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of water-soluble and less volatile compounds. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer (LC-MS), it can be a robust method for analyzing pyridine derivatives in aqueous samples cdc.goviupac.org.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of iodine, and when coupled with a separation technique like HPLC, it can be used for the speciation of iodine-containing compounds in environmental samples iupac.org.

The selection of the analytical method depends on the sample matrix, the required detection limit, and the available instrumentation.

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS | Air, Water, Soil (after extraction) | High sensitivity, high specificity, good for volatile compounds cdc.govnih.gov |

| HPLC-MS | Water, Soil (after extraction) | Suitable for non-volatile and water-soluble compounds, high sensitivity cdc.goviupac.org |

| ICP-MS | Water | Extremely sensitive for iodine detection, allows for speciation analysis iupac.org |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-2-methylpyridin-4-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of iodopyridine derivatives typically involves electrophilic iodination or halogen exchange. For this compound, a plausible route could involve iodination of 2-methylpyridin-4-ol using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Alternatively, metal-mediated cross-coupling (e.g., Ullmann coupling) may introduce iodine at the 3-position. Reaction optimization should focus on stoichiometry (1.2–1.5 eq ICl), temperature gradients, and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitor yields using TLC and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be unambiguously confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : Combine spectroscopic and spectrometric methods:

- NMR : H NMR (DMSO-d6) to identify aromatic protons (δ 6.5–8.5 ppm), hydroxyl proton (δ ~10 ppm, broad), and methyl group (δ ~2.5 ppm, singlet). C NMR confirms iodine’s deshielding effect on the adjacent carbon.

- HRMS : Exact mass determination (e.g., [M+H] expected for C6H7INO: 248.9521).

- FT-IR : Confirm O-H stretch (~3200 cm) and C-I stretch (~500 cm).

Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX refinement ).

Q. What are the key stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic deiodination.

- Thermal Stability : Avoid prolonged heating >80°C; decomposition pathways may form methylpyridone byproducts.

- pH Sensitivity : In aqueous solutions, maintain pH 5–7 to avoid hydrolysis of the C-I bond. Use inert atmospheres (N2/Ar) during reactions to minimize oxidative degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions, and how can regioselectivity be predicted?

- Methodological Answer : The iodine atom acts as a directing group, favoring electrophilic substitution at the 5-position due to the electron-withdrawing effect. Computational modeling (DFT, e.g., Gaussian 16) can predict charge distribution and reactive sites. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis (1–5 mol%, DME/H2O, 80°C) can test regioselectivity. Analyze products via LC-MS and compare with predicted intermediates .

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR, –40°C to 60°C) to identify dynamic equilibria. Use deuterated solvents with varying polarities (CDCl3 vs. DMSO-d6) to observe solvent-dependent shifts. If tautomerism is suspected (e.g., keto-enol), corroborate with N NMR or IR spectroscopy .

Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., dehalogenation or ring oxidation)?

- Methodological Answer :

- Dehalogenation : Use mild reducing agents (e.g., NaBH4 instead of LiAlH4) and avoid strong bases.

- Oxidation : Add radical scavengers (e.g., BHT) in reactions involving peroxides or metal oxides.

- Protection of –OH : Temporarily silylate the hydroxyl group (e.g., TBSCl, imidazole, DMF) before iodination or coupling steps. Deprotect with TBAF post-reaction .

Q. How can computational tools aid in predicting the biological activity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes).

- ADME Prediction : Tools like SwissADME estimate logP, solubility, and bioavailability.

- Toxicity Screening : Employ ProTox-II to assess potential hepatotoxicity or mutagenicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Contradiction Analysis & Best Practices

Q. How should researchers address discrepancies in reported synthetic yields for analogous iodopyridine derivatives?

- Methodological Answer : Systematic replication under controlled conditions (same solvent, catalyst, and temperature) is critical. Document batch-specific variables (e.g., reagent purity, moisture content). Use statistical tools (e.g., ANOVA) to assess reproducibility across ≥3 independent trials. Publish negative results to inform community benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.